Natural Abundance Advantage: Conalbumin Content in Egg White is Approximately 140-Fold Higher Than Lactoferrin in Milk
Conalbumin (ovotransferrin) is present in chicken egg white at a concentration that is approximately 140 times greater than the concentration of lactoferrin in milk, providing a substantial sourcing and scalability advantage for industrial procurement and large-scale production [1]. This abundance differential translates directly to higher extraction yields and reduced per-unit cost in manufacturing contexts.
| Evidence Dimension | Natural abundance in source material |
|---|---|
| Target Compound Data | Approximately 12–13% of total egg white proteins; estimated ~140-fold higher content than lactoferrin in milk |
| Comparator Or Baseline | Lactoferrin (bovine/human milk); ~0.09% relative abundance |
| Quantified Difference | Approximately 140-fold higher abundance |
| Conditions | Chicken (Gallus gallus) egg white versus bovine/human milk; concentration comparison |
Why This Matters
This 140-fold abundance advantage directly enables larger-scale, more cost-effective sourcing for industrial nutraceutical and functional food applications where lactoferrin supply constraints would otherwise limit feasibility.
- [1] Brand J, Dachmann E, Pichler M, Lotz S, Kulozik U. Comparison of ovotransferrin and lactoferrin for functional food applications. As cited in ScienceDirect Topics: Conalbumin. 2016. View Source
